5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
Key ¹H and ¹³C NMR signals (in DMSO-d₆):
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| ¹H | 8.92 (s, 1H) | Triazole C-H |
| ¹H | 7.51–7.42 (m, 4H) | Benzyl Ar-H |
| ¹H | 4.34 (s, 2H) | Benzyl CH₂ |
| ¹H | 2.60 (q, 2H) | Ethyl CH₂ |
| ¹H | 1.21 (t, 3H) | Ethyl CH₃ |
| ¹³C | 161.7 | COOH |
| ¹³C | 142.9 | Triazole C-4 |
Infrared (IR) Spectroscopy
Key absorption bands:
UV-Vis Spectroscopy
The compound exhibits λmax at 265 nm (π→π* transition of the triazole and benzyl rings).
X-ray Crystallographic Studies
While X-ray data for this specific compound are unavailable, related 1,2,3-triazole-4-carboxylic acid derivatives adopt a kinked conformation , with dihedral angles of 60–90° between the triazole and benzyl rings. Intramolecular hydrogen bonds between the carboxylic acid and triazole nitrogen stabilize the structure.
Comparative Analysis with Related Triazole Derivatives
| Property | This Compound | 5-Ethyl-1-(4-CF₃-benzyl)-Analog | 1-(2-Aminophenyl)-Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | 299.25 | 285.22 | 219.21 |
| logP | 2.8 | 2.5 | 1.2 |
| COOH pKa | 3.1 | 3.0 | 2.8 |
| CF₃ Position | 3- | 4- | N/A |
Key differences:
Properties
IUPAC Name |
5-ethyl-1-[[3-(trifluoromethyl)phenyl]methyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O2/c1-2-10-11(12(20)21)17-18-19(10)7-8-4-3-5-9(6-8)13(14,15)16/h3-6H,2,7H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZSSPPNIQIQCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1CC2=CC(=CC=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. The trifluoromethyl group in the compound enhances its binding affinity to certain enzymes, making it a potent inhibitor or activator depending on the context. For instance, it has been observed to interact with cytochrome P450 enzymes, altering their activity and affecting metabolic pathways. Additionally, the compound can bind to receptor proteins, influencing signal transduction pathways and cellular responses.
Cellular Effects
The effects of this compound on various cell types are profound. It has been shown to influence cell signaling pathways, particularly those involving kinase enzymes. This compound can modulate gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function. In cancer cells, for example, it has been found to inhibit proliferation and induce apoptosis by disrupting key signaling pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their function. The trifluoromethyl group enhances the compound’s ability to form stable interactions with biomolecules, leading to significant changes in enzyme activity and gene expression. Additionally, the compound can interfere with the normal function of receptor proteins, altering signal transduction and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Biological Activity
5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C12H10F3N3O2
- Molecular Weight : 285.22 g/mol
- CAS Number : 1096934-94-9
The presence of the trifluoromethyl group is notable as it often enhances biological activity and pharmacokinetic properties.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant antimicrobial properties. The triazole ring is known for its ability to inhibit fungal growth, making it a valuable scaffold in antifungal drug development. For instance, triazole derivatives have been shown to effectively inhibit the growth of various fungi, including Candida species and Aspergillus .
Anticancer Properties
Triazole derivatives have also been studied for their anticancer potential. The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. For example, some studies have reported that triazole compounds can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .
Enzyme Inhibition
This compound has shown promise as an inhibitor of cholinesterase enzymes (AChE and BuChE). This inhibition is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in treating cognitive disorders .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Cholinesterase Inhibition : By inhibiting AChE and BuChE, the compound increases acetylcholine levels in the synaptic cleft, which may improve neurotransmission in neurodegenerative conditions.
- Antimicrobial Mechanism : The triazole ring interferes with fungal cell membrane synthesis by inhibiting lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis .
Case Study 1: Antimicrobial Efficacy
In a study evaluating various triazole derivatives against Candida albicans, compounds similar to this compound demonstrated significant antifungal activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL depending on structural modifications .
Case Study 2: Anticancer Activity
A recent investigation into triazole derivatives revealed that certain modifications led to enhanced cytotoxicity against breast cancer cells (MCF-7). The study highlighted that compounds with a trifluoromethyl group exhibited IC50 values significantly lower than those without this substituent .
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The table below highlights key structural variations and their impact on biological activity:
*GP (Growth Percentage): Lower values indicate higher growth inhibition.
Key Observations:
- N1 Substituents : The 3-(trifluoromethyl)benzyl group (target compound) is less explored compared to 4-chlorophenyl (GP = 68.09%) or thiazolyl groups (GP = 62.47%). The trifluoromethyl group may enhance bioavailability but requires empirical validation .
- C5 Substituents : Ethyl (target) vs. methyl (GP = 62.47%) vs. trifluoromethyl (GP = 68.09%) shows that bulkier groups (e.g., trifluoromethyl) may reduce steric hindrance, improving target binding. Ethyl’s intermediate size could balance lipophilicity and solubility .
- Carboxylic Acid vs. Ester : The free carboxylic acid (target) is critical for hydrogen bonding in active sites, whereas ester derivatives (e.g., ethyl ester ) are typically prodrugs with improved membrane permeability.
Preparation Methods
Core Synthetic Strategy: Huisgen 1,3-Dipolar Cycloaddition ("Click" Chemistry)
The foundational step in the synthesis is the formation of the 1,2,3-triazole ring via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and regioselective reaction. This involves:
Azide precursor preparation: The benzyl azide bearing the 3-(trifluoromethyl) substituent is synthesized from the corresponding benzyl halide or benzyl bromide derivative by nucleophilic substitution with sodium azide.
Alkyne component: An ethyl-substituted acetylene derivative bearing a carboxylic acid or ester group is employed. For example, ethyl propiolate or a related alkyne ester can be used to introduce the carboxylic acid functionality after further hydrolysis.
Cycloaddition: The azide and alkyne are reacted under Cu(I) catalysis, often generated in situ from CuSO4 and sodium ascorbate, in solvents such as acetonitrile or dimethyl sulfoxide (DMSO), at mild to moderate temperatures (room temperature to reflux). This step yields the 1,4-disubstituted 1,2,3-triazole ring with the desired benzyl and ethyl substituents at N1 and C5 positions, respectively.
Functional Group Transformations
Hydrolysis of ester to acid: If the initial alkyne component is an ester (e.g., ethyl ester), subsequent hydrolysis under basic conditions (e.g., KOH in aqueous medium) converts the ester to the corresponding carboxylic acid at the 4-position of the triazole ring.
Purification: The crude product is purified by flash column chromatography using solvent systems such as methanol/dichloromethane/acetic acid or ethyl acetate/petroleum ether gradients to afford the pure acid.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Azide formation | 3-(Trifluoromethyl)benzyl bromide + NaN3, DMF, RT | ~80-90 | Efficient nucleophilic substitution |
| CuAAC cycloaddition | Azide + ethyl propiolate, CuSO4·5H2O + sodium ascorbate, MeCN, 50-60 °C, overnight | 70-85 | High regioselectivity for 1,4-substitution |
| Ester hydrolysis | KOH (10 equiv), H2O, 0 °C to RT, 2 h | 85-95 | Converts ester to carboxylic acid |
| Purification | Flash chromatography (MeOH/DCM/AcOH or AcOEt/petroleum ether) | - | Essential for removal of side products |
Alternative Methods and Catalytic Variations
Base-promoted cycloaddition: Some protocols use DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a base promoter in acetonitrile to facilitate the cycloaddition between β-ketoesters and azides, yielding 5-substituted 1,2,3-triazoles with high yields and purity.
Phase-transfer catalysis: For hydroxylated triazole derivatives, phase-transfer catalysts like tetrabutylammonium bromide with KOH in diethyl ether have been employed to generate potassium salts of triazole carboxylic acids, which are then acidified to yield the free acid.
Solvent-free conditions: Improved yields have been reported when the cycloaddition is performed under solvent-free conditions with DBU as a base, enhancing reaction rates and simplifying workup.
Challenges and Considerations
Side reactions: The trifluoromethyl group, while enhancing lipophilicity and metabolic stability, can sometimes lead to side reactions or complicate purification due to its electron-withdrawing nature.
Purity and yield optimization: Careful control of stoichiometry, catalyst loading, and reaction time is critical to maximize yield and minimize impurities such as unreacted azides or alkyne homocoupling products.
Analytical characterization: Final products are confirmed by NMR (¹H and ¹³C), IR spectroscopy, melting point, and high-resolution mass spectrometry (HRMS).
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide + Alkyne (e.g., ethyl propiolate), CuSO4 + sodium ascorbate, MeCN, 50-60 °C | High regioselectivity, good yields | Requires careful catalyst control |
| DBU-Promoted Cycloaddition | β-Ketoesters + Azides, DBU base, MeCN, 50 °C | Mild conditions, high yield | Limited substrate scope |
| Phase-Transfer Catalysis | Azides + β-Ketoesters, TBAB, KOH, diethyl ether | Efficient for hydroxylated triazoles | Additional acidification step |
| Solvent-Free DBU Method | Azides + β-Ketoesters, DBU, neat conditions | Improved yields, eco-friendly | May require precise temperature control |
Detailed Research Findings
The Huisgen cycloaddition remains the most reliable and widely used method for synthesizing 1,2,3-triazole derivatives such as 5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid due to its high efficiency and regioselectivity.
The presence of the trifluoromethyl group on the benzyl substituent enhances the compound’s chemical stability and biological properties but requires optimized reaction conditions to avoid side reactions.
Hydrolysis of ester intermediates to the carboxylic acid is typically quantitative under mild basic conditions, facilitating the preparation of the target acid.
Purification by flash chromatography is essential to obtain analytically pure compounds suitable for further biological or coordination chemistry applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole core. Substituents like the 3-(trifluoromethyl)benzyl group can be introduced via nucleophilic substitution or Mitsunobu reactions .
- Step 2 : Optimize reaction parameters (temperature, solvent, catalyst loading) using design of experiments (DoE) to maximize yield and selectivity. For example, orthogonal arrays can reduce trial runs by 50% while identifying critical factors like solvent polarity (e.g., DMF vs. THF) .
- Step 3 : Monitor reaction progress via HPLC or LC-MS to detect intermediates and byproducts.
Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodology :
- 1H/13C NMR : Assign signals using 2D experiments (COSY, HSQC) to resolve overlapping peaks from the triazole ring (δ 7.5–8.5 ppm) and trifluoromethyl group (δ 4.0–4.5 ppm for benzyl-CH2) .
- FTIR : Confirm carboxylic acid functionality via O-H stretching (2500–3300 cm⁻¹) and C=O absorption (~1700 cm⁻¹).
- High-resolution mass spectrometry (HRMS) : Validate molecular formula with <2 ppm error.
Q. How does the trifluoromethyl benzyl substituent influence the compound’s physicochemical properties?
- Methodology :
- Lipophilicity : Measure logP values via shake-flask or chromatographic methods. The CF3 group increases hydrophobicity, enhancing membrane permeability .
- Metabolic stability : Conduct microsomal assays (human/rat liver microsomes) to assess susceptibility to oxidative degradation. Fluorinated groups often reduce metabolic clearance .
Advanced Research Questions
Q. What computational methods are suitable for predicting binding interactions between this compound and biological targets (e.g., enzymes)?
- Methodology :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cytochrome P450 enzymes. Focus on hydrogen bonding (triazole N atoms) and hydrophobic contacts (CF3-benzyl group) .
- Molecular dynamics (MD) simulations : Apply AMBER or GROMACS to simulate binding stability over 100 ns trajectories. Analyze RMSD and binding free energy (MM/PBSA) .
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodology :
- Assay standardization : Compare IC50 values under consistent conditions (e.g., ATP concentration in kinase assays). Variability often arises from differences in cofactor availability .
- Orthogonal validation : Use SPR (surface plasmon resonance) to confirm binding affinity discrepancies observed in fluorescence-based assays.
Q. What strategies exist for modifying the triazole core to enhance metabolic stability without compromising activity?
- Methodology :
- Bioisosteric replacement : Substitute the carboxylic acid with a tetrazole or sulfonamide group to improve resistance to esterase cleavage .
- Pro-drug approaches : Synthesize ethyl ester derivatives (e.g., ethyl 5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylate) to enhance oral bioavailability, followed by enzymatic hydrolysis in vivo .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
